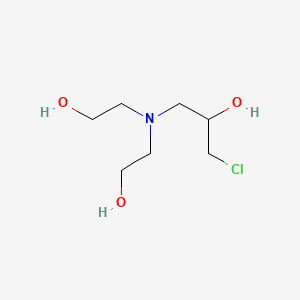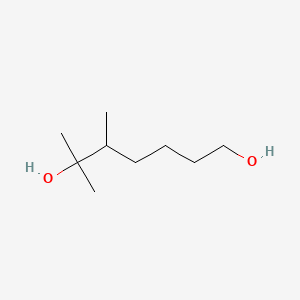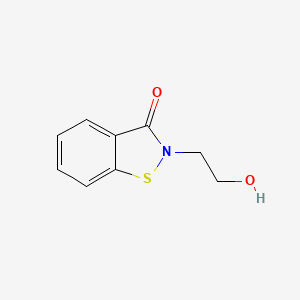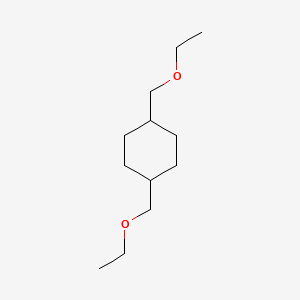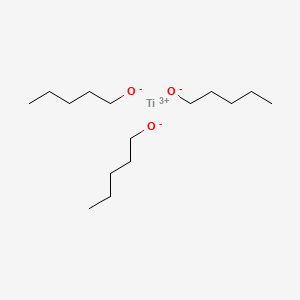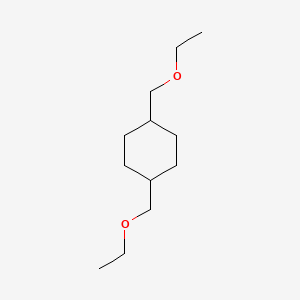
1,4-Bis(ethoxymethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(ethoxymethyl)cyclohexane is an organic compound with the molecular formula C₁₂H₂₄O₂. It is known for its favorable organoleptic properties, particularly its pleasant odor, making it of interest in the fragrance industry . The compound is used in various applications, including cosmetics, laundry, and cleaning detergents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(ethoxymethyl)cyclohexane can be synthesized by reacting 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of an inorganic base, such as alkali metal hydroxides or earth alkaline metal hydroxides . The reaction is typically carried out in a solvent, which can be water or a mixture of water with at least one organic solvent . A phase transfer catalyst is also used to facilitate the reaction .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and selectivity. The process involves mild reaction conditions to minimize the formation of unwanted by-products . The starting material, 1,4-bis(hydroxymethyl)cyclohexane, is readily available and cost-effective, making the production process economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(ethoxymethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(ethoxymethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Wirkmechanismus
The mechanism of action of 1,4-bis(ethoxymethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The ethoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(hydroxymethyl)cyclohexane: The precursor to 1,4-bis(ethoxymethyl)cyclohexane, used in similar applications.
1,4-Diethoxymethylbenzene: Another compound with ethoxymethyl groups, used in organic synthesis and as a fragrance component.
1,4-Bis(methoxymethyl)cyclohexane: Similar in structure but with methoxymethyl groups instead of ethoxymethyl groups.
Uniqueness
This compound is unique due to its specific combination of ethoxymethyl groups and cyclohexane ring, which imparts distinct organoleptic properties and reactivity. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
1417523-61-5 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
1,4-bis(ethoxymethyl)cyclohexane |
InChI |
InChI=1S/C12H24O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
DEROEFJZVPSIAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1CCC(CC1)COCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


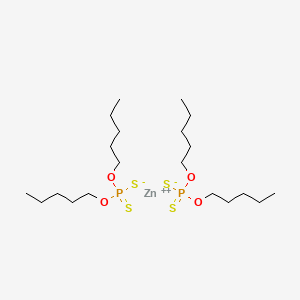

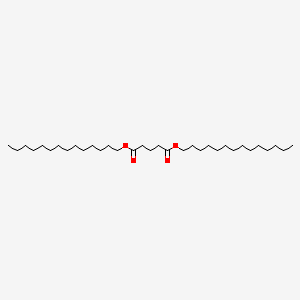
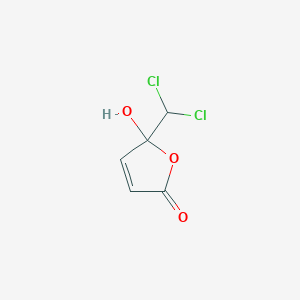
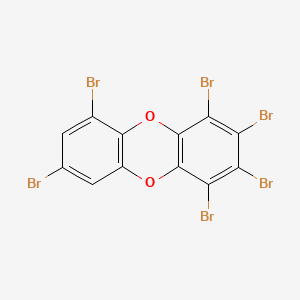
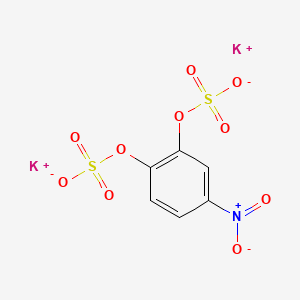
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
